Boiling Point Elevation vs. Terpinyl Formate: Impact on Volatility and Fragrance Evaporation Profile
The target compound exhibits a boiling point of 230.4 °C at 760 mmHg, which is 10–17 °C higher than that reported for its constitutional isomer terpinyl formate (CAS 2153-26-6), which ranges from 213 °C (FMA) to 221.88 °C (EPI Suite v4.11) [1]. This elevated boiling point indicates lower volatility for the exocyclic isopropylidene isomer, directly impacting evaporation rate and fragrance longevity on the blotter or skin.
| Evidence Dimension | Boiling point at atmospheric pressure (760 mmHg) |
|---|---|
| Target Compound Data | 230.4 ± 20.0 °C (calculated/estimated) |
| Comparator Or Baseline | Terpinyl formate (CAS 2153-26-6): 213 °C (FMA), 221.88 °C (EPI Suite v4.11); FAO specification range 213–225 °C |
| Quantified Difference | +9 to +17 °C higher for target compound relative to terpinyl formate measured values; +5 °C above FAO upper specification limit |
| Conditions | Predicted/calculated values from Chemsrc database for target; experimentally measured (FMA) and EPI Suite-modeled values for comparator; FAO JECFA specification based on ester determination assay |
Why This Matters
Higher boiling point translates to slower evaporation and longer fragrance substantivity, making this compound preferable for perfume base notes requiring extended longevity compared to the more volatile terpinyl formate isomer.
- [1] RIFM. Fragrance Ingredient Safety Assessment: Terpinyl Formate (CAS 2153-26-6). Food Chem. Toxicol. 2023. Boiling Point: 213 °C (FMA), 221.88 °C (EPI Suite v4.11). https://www.sciencedirect.com/science/article/abs/pii/S0278691523007639 View Source
